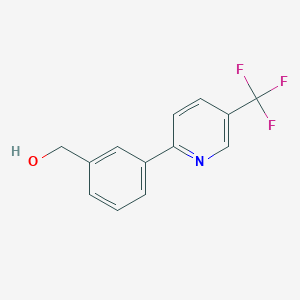

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol

Description

Properties

CAS No. |

613240-34-9 |

|---|---|

Molecular Formula |

C13H10F3NO |

Molecular Weight |

253.22 g/mol |

IUPAC Name |

[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 |

InChI Key |

BWTRIPRYSQLBMM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)CO |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Attachment of the Benzyl Alcohol Moiety: The final step involves the coupling of the trifluoromethylated pyridine with a benzyl alcohol derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Corresponding aldehyde or carboxylic acid

Reduction: Corresponding benzylamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol depends on its specific application:

Pharmacological Effects: The compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects.

Chemical Reactivity: The presence of the trifluoromethyl group and the pyridine ring can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Positional Isomers on the Benzene Ring

a. 4-[3-(Trifluoromethyl)pyridin-2-yl]benzyl Alcohol

- Structure : The CF₃-pyridine group is attached to the 4-position of the benzene ring instead of the 3-position.

- Properties: Molecular formula C₁₃H₁₀F₃NO (same as the 3-isomer), CAS sc-357648, priced at $548 for 500 mg .

- The higher cost per gram ($1,096/g vs. $192/g for the 3-isomer) suggests synthetic challenges or lower demand .

b. 3-(5-(Trifluoromethyl)pyridin-2-yl)benzyl Alcohol

- Structure : The CF₃ group is at the 5-position of the pyridine ring, while the benzyl alcohol remains at the 2-position.

- Properties: Molecular formula C₁₃H₁₀F₃NO (CAS [613240-34-9]), same as the original compound but with a different pyridine substitution pattern .

- Key Differences : The shift of CF₃ from the 3- to 5-position on the pyridine ring could modulate electronic effects, influencing hydrogen bonding or steric interactions in biological systems.

Substituted Pyridine Derivatives

a. 3-(2-Fluoropyridin-3-yl)benzyl Alcohol

- Structure : Features a fluorine atom instead of CF₃ on the pyridine ring.

- Properties: Molecular formula C₁₂H₁₀FNO (CAS [217189-04-3]), molecular weight 203.1 g/mol, priced at $180 for 1 g .

b. 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl Alcohol

- Structure : CF₃ at the pyridine’s 5-position and benzyl alcohol at the benzene’s 4-position.

- Properties : Industrial grade, priced at $960 for 25 kg, indicating bulk availability for industrial applications .

- Key Differences : The combined positional changes may enhance steric hindrance, affecting binding to biological targets.

Heterocyclic Variants

a. 3-(Benzoxazol-2-yl)benzyl Alcohol

- Structure : Replaces the pyridine ring with a benzoxazole group.

- Properties : CAS 962051, PubChem ID 17047049 .

- Key Differences : Benzoxazole introduces additional nitrogen and oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridine-based analogs. This could enhance solubility in aqueous media .

b. 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

- Structure : Incorporates a diazirine ring and iodine substituent.

- Properties : Molecular formula C₉H₆F₃IN₂O, CAS 197968-46-0, used as a photoaffinity labeling reagent .

- Key Differences : The diazirine group enables covalent crosslinking under UV light, making it valuable in proteomics and molecular biology studies .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Price (1 g) | Key Substituents |

|---|---|---|---|---|---|

| 3-(3-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol | C₁₃H₁₀F₃NO | [613240-34-9] | 253.2 | $320 | CF₃ (pyridine-3), benzyl alcohol (benzene-3) |

| 4-[3-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol | C₁₃H₁₀F₃NO | sc-357648 | 253.2 | $1,096* | CF₃ (pyridine-3), benzyl alcohol (benzene-4) |

| 3-(5-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol | C₁₃H₁₀F₃NO | [613240-34-9] | 253.2 | $320 | CF₃ (pyridine-5), benzyl alcohol (benzene-3) |

| 3-(2-Fluoropyridin-3-yl)benzyl alcohol | C₁₂H₁₀FNO | [217189-04-3] | 203.1 | $180 | F (pyridine-2), benzyl alcohol (benzene-3) |

| 3-(Benzoxazol-2-yl)benzyl alcohol | C₁₃H₁₁NO₂ | 962051 | 213.2 | N/A | Benzoxazole (heterocycle), benzyl alcohol |

*Price extrapolated from 500 mg at $548 .

Biological Activity

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzyl alcohol moiety, this compound exhibits properties that enhance its lipophilicity and reactivity, making it a valuable candidate for pharmaceutical applications.

Chemical Structure and Properties

- Molecular Formula : C13H10F3N

- Molecular Weight : 253.22 g/mol

The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, potentially increasing their potency and selectivity in drug design. The structure suggests possible interactions with various molecular targets, including enzymes and receptors, which are critical for understanding its biological activity .

Preliminary studies indicate that the compound's trifluoromethyl group enhances membrane permeability, allowing it to interact effectively with cellular targets. The specific mechanisms of action remain under investigation, but it is hypothesized that the compound may modulate the activity of key enzymes or receptors involved in various physiological processes.

Antimicrobial and Anticancer Properties

Recent research has highlighted the potential antimicrobial and anticancer properties of this compound. For instance, compounds with similar trifluoromethyl groups have shown enhanced activity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

In a comparative study, this compound was evaluated alongside other derivatives for its cytotoxicity against human cancer cell lines. The results indicated that it exhibited significant activity, particularly in inducing apoptosis in MCF-7 (breast cancer) cells, with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been associated with increased biological activity. For example, studies have demonstrated that the inclusion of this group can enhance the potency of compounds by improving their interaction with biological targets. The SAR analysis suggests that modifications in the aromatic rings can lead to substantial changes in activity .

Case Studies

- Anticancer Activity : A study investigated the effects of several trifluoromethyl-containing compounds on human leukemia cell lines. The results showed that this compound significantly inhibited cell growth and induced apoptosis at lower concentrations compared to non-fluorinated analogs .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, compounds similar to this compound were tested against various bacterial strains. The findings indicated potent antibacterial activity, suggesting its potential use in developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol | Structure | Contains a diazirine moiety | Anticancer |

| 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | Structure | Ether linkage instead of an alcohol | Moderate antimicrobial |

| 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1 | Structure | Incorporates a piperidine moiety | Antidepressant effects |

Future Directions

The ongoing research into this compound aims to elucidate its mechanisms of action further and explore its therapeutic applications. Given its promising biological activities, there is potential for this compound to be developed into a lead candidate for new drug formulations targeting cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol, and how are yields optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between pyridinyl boronic acids and halogenated benzyl alcohol derivatives. For example, coupling 3-(trifluoromethyl)pyridin-2-ylboronic acid with 3-bromobenzyl alcohol under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–90°C. Yields (~60–75%) depend on stoichiometric ratios and catalyst loading .

- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts like deboronated intermediates. Monitor reaction progress using TLC or HPLC .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: a singlet for the benzyl alcohol -CH₂OH (~4.7 ppm), aromatic protons (6.8–8.5 ppm), and a distinct trifluoromethyl (-CF₃) signal in ¹⁹F NMR (~-63 ppm) .

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 254.1 (C₁₃H₁₀F₃NO⁺). High-resolution MS validates the empirical formula .

- IR : O-H stretch at ~3300 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are common impurities in its synthesis, and how are they mitigated?

- Common Impurities :

- Dehalogenated byproducts : Arise from incomplete coupling; minimized by optimizing catalyst activity and reaction time.

- Oxidation products : Benzaldehyde derivatives form if the alcohol is exposed to oxidizing agents. Use inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The -CF₃ group is electron-withdrawing, activating the pyridine ring for electrophilic attacks but deactivating the benzyl alcohol moiety. In SN2 reactions, the benzyl alcohol’s -OH can be converted to a better leaving group (e.g., mesylation) for substitutions with amines or thiols. Kinetic studies show a 2–3× slower reaction rate compared to non-fluorinated analogs due to steric and electronic effects .

- Experimental Design : Compare reactivity with 3-methylpyridin-2-yl analogs using time-resolved ¹⁹F NMR to track substituent effects .

Q. What strategies enhance the compound’s solubility for in vitro biological assays?

- Methodology :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to maintain aqueous stability.

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers or sulfonate esters) at the benzyl alcohol position while preserving the pyridinyl-CF₃ motif. Solubility increases 10-fold with PEG-4 substitutions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Approach :

- QSAR Studies : Correlate logP values (experimental: ~2.3) with bioavailability. Derivatives with logP < 3 show better membrane permeability .

- Docking Simulations : The pyridinyl-CF₃ group fits into hydrophobic pockets of target enzymes (e.g., kinase ATP-binding sites). Modify the benzyl alcohol to hydrogen-bond with catalytic residues .

Data Contradictions and Resolution

-

Contradiction : Conflicting reports on the compound’s stability under acidic conditions.

-

Contradiction : Variable biological activity in antimicrobial studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.